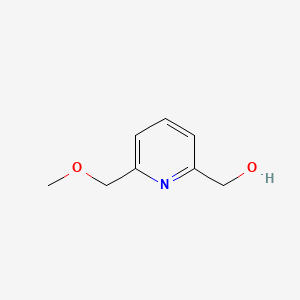
(6-(Methoxymethyl)pyridin-2-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic pathways can yield this compound. One approach involves metal-catalyzed reactions, which have gained prominence in medicinal chemistry. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressant molecules, including those structurally related to (6-(Methoxymethyl)pyridin-2-yl)methanol . These metal-catalyzed steps allow for the construction of key structural motifs found in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Molecular Structure Analysis
The molecular formula of (6-(Methoxymethyl)pyridin-2-yl)methanol is C9H11NO2. Its structure comprises a pyridine ring with a methoxymethyl group (–OCH~3~) attached at position 6 and a hydroxyl group (–OH) at position 2. The cis-relationship between the two aryl rings in the molecule can be inferred from nuclear Overhauser effect spectroscopy (ROESY) data .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including oxidation processes. For instance, copper-catalyzed oxidation of the Csp3-H bond in pyridin-2-yl-methanes can lead to the formation of pyridin-2-yl-methanones. Water serves as the oxidant under mild conditions .
Applications De Recherche Scientifique
Nickel Complex Synthesis and Catalysis
- Catalytic Oligomerization of Ethylene : Nickel complexes with bidentate N,O-type ligands, including those derived from (pyridin-2-yl)methanol, have been synthesized and shown to catalyze ethylene oligomerization. These complexes exhibit high activity and selectivity, producing mostly dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).
Complexes with Multidentate Nitrogen Ligands
- Photocatalytic Water Reduction : Zinc complexes involving multidentate nitrogen ligands, such as those derived from (pyridin-2-yl)methanol, have been studied for their photocatalytic activities in water reduction. They show promising results in generating hydrogen gas through photocatalytic processes (Bachmann, Guttentag, Spingler & Alberto, 2013).
Synthesis of Novel Organic Compounds
- Three-Component Synthesis : Novel compounds such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile have been synthesized using a three-component reaction involving (pyridin-2-yl)methanol, showcasing its utility in complex organic syntheses (Wu Feng, 2011).
Ligand Displacement Studies
- Ligand Displacement and Ring Opening : Research on dichloro(pyridine-2-methanolato)gold(III) has revealed insights into the kinetics of ligand displacement and ring opening at oxygen in such complexes. This research provides valuable information about the reactivity and stability of pyridine-2-methanol derivatives in metal complexes (Canovese, Cattalini, Marangoni & Tobe, 1985).
Pyrrolylpyridines Synthesis
- Synthesis of Pyrrolylpyridines : The compound has been used in the synthesis of pyrrolylpyridines, highlighting its role in the development of heterocyclic compounds that have significant biological activities (Nedolya, Tarasova, Albanov & Trofimov, 2015).
Zinc Complex Catalysis
- Zinc Complexes in Aldol Reactions : Zinc complexes with (pyridin-2-yl)methanol derivatives have been synthesized and shown to catalyze aldol reactions, a key transformation in organic chemistry (Darbre, Dubs, Rusanov & Stoeckli-Evans, 2002).
Propriétés
IUPAC Name |
[6-(methoxymethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-6-8-4-2-3-7(5-10)9-8/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHLMRMFMVVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619226 | |
| Record name | [6-(Methoxymethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methoxymethyl)pyridin-2-yl)methanol | |
CAS RN |
136133-18-1 | |
| Record name | 6-(Methoxymethyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136133-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Methoxymethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




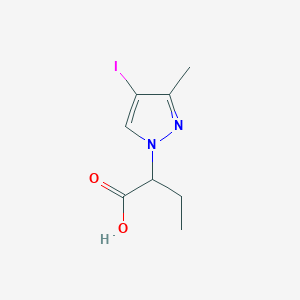
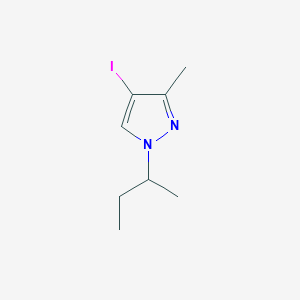
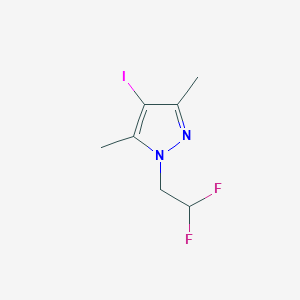
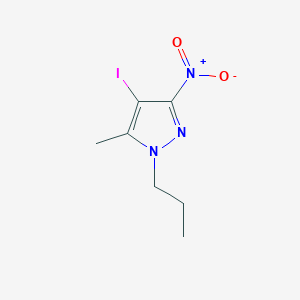
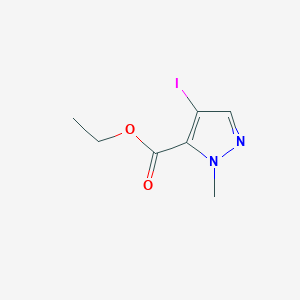
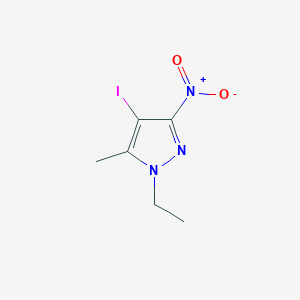





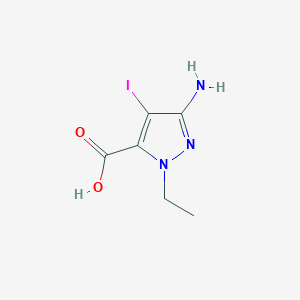
![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)